4-[(4-Chlorophenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid
Description
4-[(4-Chlorophenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid is a synthetic organic compound characterized by the presence of a chlorophenyl group attached to a thiane ring, which is further substituted with a carboxylic acid group
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO4S/c14-11-3-1-10(2-4-11)9-13(12(15)16)5-7-19(17,18)8-6-13/h1-4H,5-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEUECUWKGHUNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CC2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the thiane ring, followed by the introduction of the chlorophenyl group through a Friedel-Crafts alkylation reaction. The final step involves the oxidation of the thiane ring to introduce the sulfone group and the addition of the carboxylic acid group under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated monitoring, and purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiane ring can be further oxidized to introduce additional functional groups.
Reduction: The sulfone group can be reduced to a sulfide under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H15ClO4S
- Molecular Weight : Approximately 302.77 g/mol
- Structural Features :
- Thiane ring containing sulfur
- Dioxo functional groups
- Chlorophenyl substitution
Organic Synthesis
4-[(4-Chlorophenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid serves as a valuable building block in the synthesis of more complex organic molecules. It can be employed as a reagent in various organic reactions, facilitating the construction of diverse chemical architectures.
Common Reactions :
- Oxidation : The thiane ring can be oxidized to introduce additional functional groups.
- Reduction : The sulfone group can be reduced to form sulfides.
- Substitution Reactions : The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Biological Applications
The compound's unique structure enables it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions. Research indicates that it may exhibit potential biological activities, including antimicrobial and anticancer properties.
Potential Biological Activities :
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against various bacterial and fungal strains.
- Anticancer Activity : Investigations into similar thiane derivatives have shown promising results in inhibiting cancer cell proliferation, particularly in breast cancer cell lines.
Industrial Applications
In industry, this compound can be utilized in the production of specialty chemicals and materials with specific properties. Its ability to undergo various chemical transformations makes it suitable for creating tailored products for specific applications.
Case Studies and Research Findings
Several studies have been conducted to explore the synthesis and biological significance of compounds related to this compound. For instance:
- A study published in Pharmaceutical Chemistry examined the synthesis of thiazolidine derivatives with potential anticancer activity. The findings indicated that structural modifications could enhance bioactivity against cancer cell lines .
- Another research article focused on the molecular docking studies of similar compounds to evaluate their binding affinities with target enzymes. This approach provides insights into how modifications can affect pharmacological outcomes .
Mechanism of Action
The mechanism by which 4-[(4-Chlorophenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Bromophenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid
- 4-[(4-Methylphenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid
- 4-[(4-Nitrophenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid
Uniqueness
4-[(4-Chlorophenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and can influence its reactivity and interactions with biological targets.
Biological Activity
4-[(4-Chlorophenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid, with the chemical formula C13H15ClO4S and CAS number 2197052-50-7, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and other pharmacological effects.
The molecular weight of this compound is approximately 302.77 g/mol. It features a thiane ring structure that contributes to its biological activity. The presence of the chlorophenyl group is significant in influencing its interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiane compounds exhibit notable antimicrobial properties. For example, compounds similar in structure to this compound have shown effectiveness against various bacterial strains.
| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strains |
|---|---|---|
| Compound A | 1.95 µg/mL | Staphylococcus spp. |
| Compound B | 15.62 µg/mL | Enterococcus faecalis |
| 4-Chlorophenyl derivative | Not yet established | TBD |
The specific MIC for this compound has not been widely reported; however, its structural similarity to active compounds suggests potential efficacy against Gram-positive bacteria .
Anti-inflammatory Effects
Research on thiazolidine derivatives indicates that similar compounds may possess anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, studies have shown that certain thiazolidine derivatives can significantly reduce the production of nitric oxide and prostaglandin E2 in macrophages .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly concerning tyrosinase inhibition. Tyrosinase is a critical enzyme in melanin biosynthesis, and inhibitors can be beneficial in treating hyperpigmentation disorders. In related studies, compounds with similar structures demonstrated competitive inhibition of tyrosinase activity, suggesting that this compound could exhibit similar effects .
Case Studies
A detailed investigation into the biological activities of thiazolidine derivatives revealed that specific modifications to the phenyl ring significantly enhanced their inhibitory effects on tyrosinase. For example, a study showed that a derivative with a methoxy group exhibited a higher binding affinity to tyrosinase compared to other substitutions . This suggests that further exploration of structural modifications on this compound could yield potent derivatives.
Toxicological Profile
The safety data sheet for this compound indicates no significant acute toxicity data available at this time . However, standard precautions should be taken when handling this compound due to its potential irritant properties.
Q & A
Q. What are the recommended synthetic routes for 4-[(4-Chlorophenyl)methyl]-1,1-dioxo-1lambda⁶-thiane-4-carboxylic acid?
- Methodological Answer : The synthesis of structurally related thiane derivatives often involves condensation reactions between aryl halides (e.g., 4-chlorobenzaldehyde) and heterocyclic precursors, followed by cyclization. For example, palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene are commonly used for analogous compounds to optimize yield and purity. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the target compound .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Q. What are the common applications of this compound in medicinal chemistry research?
- Methodological Answer : Thiane-based sulfones are explored as scaffolds for drug discovery due to their bioisosteric potential. Analogous compounds exhibit antimicrobial and anticancer activities in vitro. Researchers should screen against enzyme targets (e.g., kinases, proteases) using assays like fluorescence polarization or enzyme-linked immunosorbent assays (ELISA) to identify lead candidates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer : Use a design of experiments (DOE) approach to test variables:
- Catalyst loading : Screen Pd/Cu ratios (0.5–5 mol%) to balance cost and efficiency.
- Solvent polarity : Compare DMF (high polarity) vs. toluene (low polarity) to influence reaction kinetics.
- Temperature : Gradient studies (80–120°C) to identify optimal thermal conditions.
Monitor progress via thin-layer chromatography (TLC) and optimize workup protocols to minimize byproduct formation .
Q. How can contradictions in biological activity data between studies be resolved?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times). Validate findings using:
- Orthogonal assays : Compare results from MTT (cell viability) and caspase-3 (apoptosis) assays.
- Independent replication : Partner with a secondary lab to confirm activity under standardized protocols.
- Purity verification : Ensure compound integrity via HPLC (>95% purity) to rule out impurity-driven effects .
Q. What computational approaches are suitable for studying this compound’s reactivity?
- Methodological Answer :
- Density functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
- Molecular docking : Simulate interactions with biological targets (e.g., protein data bank entries) to prioritize experimental testing.
- Molecular dynamics (MD) : Assess stability in aqueous or lipid environments for pharmacokinetic modeling .
Q. How should stability and reactivity under varying storage conditions be evaluated?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal stress : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- Photolytic testing : Expose to UV light (ICH Q1B guidelines) to assess photosensitivity.
- pH stability : Test solubility and degradation in buffers (pH 1–13) to identify labile functional groups .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Based on GHS classifications for structurally related sulfones:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation.
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How can reaction byproducts and intermediates be analyzed?
- Methodological Answer : Employ hyphenated techniques:
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Core modifications : Introduce substituents (e.g., halogens, alkyl groups) at the 4-chlorophenyl or thiane positions.
- Bioisosteric replacement : Replace sulfone with sulfonamide or carboxylic acid with ester to modulate bioavailability.
- Parallel synthesis : Use combinatorial libraries to rapidly generate analogs for high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
